N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide
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Overview
Description
N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide is a chemical compound that features an indole ring system, a thioxomethyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide typically involves the reaction of indole derivatives with thioxomethylating agents and nitrophenylformamide. One common method includes the use of formaldehyde and tetrabutylammonium iodide in the presence of a base such as potassium carbonate in toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted indole derivatives.
Scientific Research Applications
N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide has several scientific research applications:
Medicinal Chemistry: It shows potential anti-cancer properties by inducing cell death and inhibiting proliferation.
Microbial Infections: Preliminary research suggests antibacterial and antifungal activity.
Material Science: The compound’s structure is suitable for developing novel organic materials with specific functionalities, such as conductivity or light-emitting properties.
Mechanism of Action
The exact mechanism of action of N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide is still under investigation. it is believed to exert its effects through various pathways:
Cancer: It may induce apoptosis (programmed cell death) and inhibit cell proliferation.
Neurodegenerative Disorders: The compound might modulate neurotransmitter levels and protect against neurodegeneration.
Microbial Infections: It could disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole ring system and exhibit various biological activities.
Thioxomethyl Compounds: Similar compounds include thioxomethyl-substituted benzamides, which also show potential therapeutic effects.
Nitrophenyl Compounds: Compounds like 4-nitrophenylhydrazine and 4-nitrophenylacetic acid are structurally related and have diverse applications.
Uniqueness
N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide is unique due to its combination of an indole ring, thioxomethyl group, and nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry, material science, and organic synthesis.
Properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(12-5-7-13(8-6-12)19(21)22)17-16(23)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSWYXGZHREKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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